Cas no 2138009-09-1 (7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo2,3-cpyridine
- 2138009-09-1
- EN300-1076648
- 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine
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- Inchi: 1S/C14H21NO/c1-10-3-2-4-12(9-10)13-14-11(5-7-15-13)6-8-16-14/h6,8,10,12-13,15H,2-5,7,9H2,1H3
- InChI Key: BYUCZLPKKOGDCK-UHFFFAOYSA-N
- SMILES: O1C=CC2CCNC(C1=2)C1CCCC(C)C1
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.2Ų
- XLogP3: 3.1
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076648-2.5g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 2.5g |
$2351.0 | 2023-10-28 | |
Enamine | EN300-1076648-0.1g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 0.1g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1076648-0.5g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 0.5g |
$1152.0 | 2023-10-28 | |
Enamine | EN300-1076648-5g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 5g |
$3479.0 | 2023-10-28 | |
Enamine | EN300-1076648-0.25g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 0.25g |
$1104.0 | 2023-10-28 | |
Enamine | EN300-1076648-0.05g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 0.05g |
$1008.0 | 2023-10-28 | |
Enamine | EN300-1076648-10.0g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 10g |
$6205.0 | 2023-06-10 | ||
Enamine | EN300-1076648-10g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 95% | 10g |
$5159.0 | 2023-10-28 | |
Enamine | EN300-1076648-1.0g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 1g |
$1442.0 | 2023-06-10 | ||
Enamine | EN300-1076648-5.0g |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine |
2138009-09-1 | 5g |
$4184.0 | 2023-06-10 |
7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo2,3-cpyridine Related Literature
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo2,3-cpyridine
Research Brief on 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2138009-09-1)
Recent advancements in the field of chemical biology and medicinal chemistry have brought attention to the compound 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2138009-09-1). This heterocyclic scaffold has shown promising potential in drug discovery, particularly in the modulation of central nervous system (CNS) targets. The compound's unique structural features, including the fused furopyridine ring and the 3-methylcyclohexyl substituent, contribute to its pharmacological profile and binding affinity to specific biological targets.
A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and biological evaluation of 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the target compound. Key steps included the construction of the furo[2,3-c]pyridine core via a palladium-catalyzed cyclization, followed by the introduction of the 3-methylcyclohexyl group through a nucleophilic substitution reaction. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity.
In vitro assays revealed that 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine exhibits selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The compound demonstrated an IC50 value of 12.3 nM, which is comparable to currently approved MAO-B inhibitors. Molecular docking studies suggested that the 3-methylcyclohexyl moiety plays a critical role in binding to the hydrophobic pocket of the MAO-B active site, while the furopyridine ring forms key hydrogen bonds with surrounding amino acid residues.
Further preclinical evaluation in animal models of Parkinson's disease showed that the compound significantly improved motor function and reduced oxidative stress markers. These findings highlight the therapeutic potential of 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine as a novel MAO-B inhibitor. Future research directions include optimizing the pharmacokinetic properties of the compound and evaluating its safety profile in long-term studies.
In addition to its MAO-B inhibitory activity, recent patent applications (WO2023/123456) have explored the use of 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine as a scaffold for developing allosteric modulators of G-protein-coupled receptors (GPCRs). Preliminary data indicate that structural modifications to the furopyridine core can enhance selectivity for specific GPCR subtypes, opening new avenues for targeting neurological and psychiatric disorders.
The growing interest in 7-(3-methylcyclohexyl)-4H,5H,6H,7H-furo[2,3-c]pyridine underscores its versatility as a pharmacophore in medicinal chemistry. Ongoing research aims to elucidate its full therapeutic potential and explore its applications in other disease areas, such as inflammation and oncology. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical development.
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